molecular formula C37H30Cl2OP2Rh B1144050 Carbonylbis(triphenylphosphine)rhodium(I) Chloride CAS No. 13938-94-8

Carbonylbis(triphenylphosphine)rhodium(I) Chloride

Cat. No.: B1144050
CAS No.: 13938-94-8
M. Wt: 726.4 g/mol
InChI Key: FERQZYSWBVOPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonylbis(triphenylphosphine)rhodium(I) chloride is an organorhodium complex with the chemical formula [RhCl(CO)(P(C6H5)3)2]. This compound is a bright yellow, air-stable solid and is known for its square planar structure with mutually trans triphenylphosphine ligands. It is a versatile homogeneous catalyst and is the rhodium analogue of Vaska’s complex, the corresponding iridium complex .

Mechanism of Action

Target of Action

Carbonylbis(triphenylphosphine)rhodium(I) Chloride, also known as RhCl(CO)(PPh3)2 , is primarily used as a catalyst in organic synthesis reactions . Its primary targets are the reactant molecules in these reactions.

Mode of Action

As a catalyst, this compound facilitates the reaction process without being consumed in the reaction . It interacts with the reactant molecules, lowering the activation energy required for the reaction to proceed, and thus accelerating the reaction rate .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the particular organic synthesis reaction it is catalyzing. For instance, it can be used in hydrogenation reactions, acetylene gas phase addition reactions, and ring addition reactions .

Result of Action

The result of this compound’s action is the successful facilitation of the chemical reaction it is catalyzing. This leads to the formation of the desired product molecules from the reactant molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is stable in air but can decompose under light . It is soluble in common solvents such as acetone, ethanol, and chloroform . These factors can affect the compound’s action, efficacy, and stability in the reaction it is catalyzing.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonylbis(triphenylphosphine)rhodium(I) chloride was originally prepared by treating rhodium(II) chloride carbonyl with triphenylphosphine. it is typically produced by the carbonylation of Wilkinson’s catalyst. The reaction is as follows :

[ \text{RhCl[P(C6H5)3]3 + CO → RhCl(CO)[P(C6H5)3]2 + P(C6H5)3} ]

This method involves the use of carbon monoxide to introduce the carbonyl group into the complex.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis, involving the carbonylation of Wilkinson’s catalyst. The process is carried out under controlled conditions to ensure the purity and stability of the product .

Chemical Reactions Analysis

Types of Reactions

Carbonylbis(triphenylphosphine)rhodium(I) chloride undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Carbon Monoxide: Used in the carbonylation process.

    Sodium Borohydride: Used in the reduction reactions.

    Various Ligands: Used in substitution reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, in substitution reactions, the products are new rhodium complexes with different ligands. In oxidative addition reactions, the products are rhodium complexes with higher oxidation states .

Scientific Research Applications

Carbonylbis(triphenylphosphine)rhodium(I) chloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Vaska’s Complex: The iridium analogue of carbonylbis(triphenylphosphine)rhodium(I) chloride, known for its similar structure and reactivity.

    Wilkinson’s Catalyst: Another rhodium complex used in homogeneous catalysis, but with different ligands and reactivity.

    Tris(triphenylphosphine)rhodium carbonyl hydride: A related rhodium complex used in hydroformylation reactions.

Uniqueness

This compound is unique due to its ability to undergo a wide range of reactions, making it a versatile catalyst in both laboratory and industrial settings. Its stability and reactivity make it a valuable compound in various fields of research and application .

Properties

CAS No.

13938-94-8

Molecular Formula

C37H30Cl2OP2Rh

Molecular Weight

726.4 g/mol

IUPAC Name

carbonyl dichloride;rhodium;triphenylphosphane

InChI

InChI=1S/2C18H15P.CCl2O.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h2*1-15H;;

InChI Key

FERQZYSWBVOPNX-UHFFFAOYSA-N

SMILES

C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(Cl)Cl.[Rh]

physical_description

Yellow crystals;  [Alfa Aesar MSDS]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.